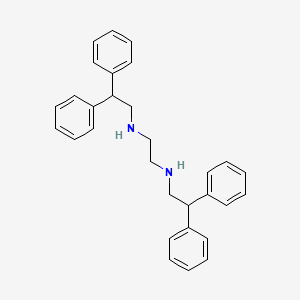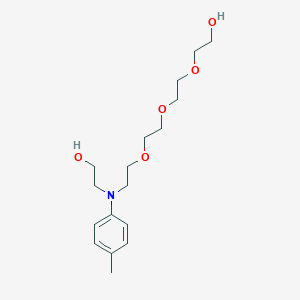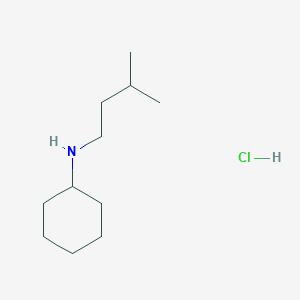
N-(3-Methylbutyl)cyclohexanamine--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C11H23N·HCl. It is also known as N-(3-methylbutyl)cyclohexylamine hydrochloride. This compound is a derivative of cyclohexanamine, where the amine group is substituted with a 3-methylbutyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyl)cyclohexanamine typically involves the alkylation of cyclohexanamine with 3-methylbutyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often purified through recrystallization or distillation to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions
N-(3-Methylbutyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-Methylbutyl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Cyclohexanamine: The parent compound without the 3-methylbutyl substitution.
N-(2-Methylbutyl)cyclohexanamine: A similar compound with a different alkyl substitution.
N-(3-Methylbutyl)benzylamine: A compound with a benzyl group instead of a cyclohexyl group.
Uniqueness
N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
特性
CAS番号 |
477588-44-6 |
|---|---|
分子式 |
C11H24ClN |
分子量 |
205.77 g/mol |
IUPAC名 |
N-(3-methylbutyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-10(2)8-9-12-11-6-4-3-5-7-11;/h10-12H,3-9H2,1-2H3;1H |
InChIキー |
YIRVMSUVBMTFMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC1CCCCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)
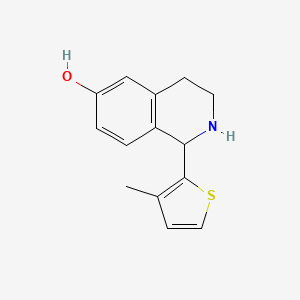
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)

![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)
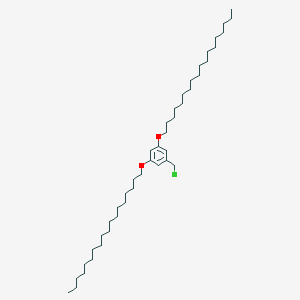
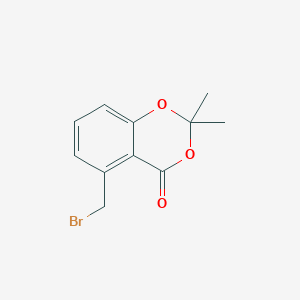
![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
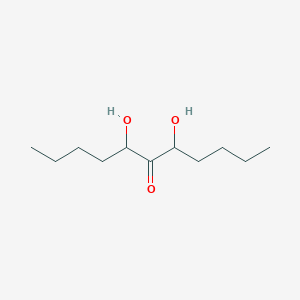
![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)
